molecular formula C22H24N4O6 B2669228 N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899919-71-2

N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2669228
CAS No.: 899919-71-2
M. Wt: 440.456
InChI Key: UDMHDLAOUSDEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a quinazoline derivative with the molecular formula C₂₂H₂₄N₄O₆ and a molecular weight of 440.456 g/mol . Its structure features a 2,4-dioxo-1,4-dihydroquinazoline core substituted with a 3-nitrobenzyl group at the 1-position and a propanamide chain containing a 3-methoxypropyl moiety at the 3-position (Figure 1).

Properties

CAS No.

899919-71-2

Molecular Formula

C22H24N4O6

Molecular Weight

440.456

IUPAC Name

N-(3-methoxypropyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C22H24N4O6/c1-32-13-5-11-23-20(27)10-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27)

InChI Key

UDMHDLAOUSDEEC-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a compound of significant interest due to its potential biological activities, particularly in antiviral applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and comparative studies with related compounds.

Chemical Structure and Properties

The compound belongs to the class of quinazolinone derivatives , characterized by a unique structure that includes a methoxypropyl group and a dioxo-1,4-dihydroquinazolin moiety. Its molecular formula is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 358.36 g/mol. The presence of various functional groups suggests diverse chemical reactivity and potential biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties , particularly against Respiratory Syncytial Virus (RSV). Research published in Antimicrobial Agents and Chemotherapy indicated that the compound exhibits cellular antiviral activity with a half-maximal effective concentration (EC50) of 2.1 μM , demonstrating its ability to inhibit viral growth at low concentrations.

The exact mechanism by which this compound exerts its antiviral effects remains under investigation. Preliminary findings suggest that it may target the RNA-dependent RNA polymerase complex of RSV, an essential enzyme for viral replication. However, further studies are necessary to elucidate this mechanism fully.

Efficacy and Toxicity

While the compound shows promise in reducing viral progeny, it also presents marginal cytotoxic liability . This aspect is crucial for understanding its therapeutic potential and safety profile in clinical applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds has been conducted. The following table summarizes key analogs and their respective properties:

Compound NameStructural FeaturesEC50 (μM)Unique Properties
N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamideNitrobenzyl substitution2.1Effective against RSV
4-(1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(3-methoxypropyl)benzamideIsopropyl substitution>50Enhanced potency against specific cancer cell lines
4-(1-(4-bromobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-ylmethyl)benzamideBromine atom>50Increased lipophilicity

The data indicates that while this compound has shown significant activity against RSV, other analogs may exhibit varied potency and biological activities based on their structural modifications.

Case Studies and Research Findings

A study focused on optimizing quinazolinediones as inhibitors of viral replication demonstrated that modifications to the benzyl substituent could significantly impact potency. For example, increasing steric bulk at the benzyl position improved antiviral activity without increasing cytotoxicity .

In another study examining structural activity relationships (SAR), several compounds were evaluated for their efficacy against various viruses. The results indicated that specific substitutions could enhance both potency and selectivity for viral targets .

Comparison with Similar Compounds

Structural Analog: N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide

This compound () shares the 2,4-dioxo-quinazoline core with the target molecule but differs in substituents:

  • Substituents : A 2,4-dichlorophenylmethyl group replaces the 3-nitrobenzyl group, and an acetamide chain (shorter than the propanamide chain) is present.
  • Molecular Weight : ~378.21 g/mol (calculated), significantly lower than the target compound’s 440.456 g/mol.

Key Differences :

  • The propanamide chain in the target compound provides greater conformational flexibility compared to the rigid acetamide chain .

Synthesis Comparison: The synthesis of the analog () involves hydrogen peroxide oxidation of a thioxo intermediate and coupling with N,N′-carbonyldiimidazole .

Functional Analog: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This benzamide derivative () lacks the quinazoline core but shares a propanamide-like side chain with the target compound:

  • Substituents : A hydroxy-tert-butyl group and 3-methylbenzamide backbone.
  • Key Feature : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound .

Key Differences :

  • The target compound’s methoxypropyl group may enhance water solubility compared to the hydroxy-tert-butyl group, which is sterically bulky.
  • The quinazoline-dione system in the target compound could enable hydrogen bonding with biological targets, whereas the benzamide’s planar aromatic ring favors π-π stacking .

Antimicrobial Context: Alternaric Acid

Its carboxylic acid and aromatic systems inhibit fungal growth, suggesting that the target compound’s nitro and amide groups might similarly disrupt microbial enzymes or membranes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₂₂H₂₄N₄O₆ 440.456 3-Nitrobenzyl, 3-methoxypropyl Quinazoline-dione, nitro, amide
N-[(2,4-Dichlorophenyl)Methyl] Analog C₁₇H₁₃Cl₂N₃O₃ 378.21 2,4-Dichlorophenylmethyl, acetamide Quinazoline-dione, chloro, amide
N-(2-Hydroxy-1,1-Dimethylethyl) Benzamide C₁₁H₁₅NO₂ 193.24 Hydroxy-tert-butyl, 3-methylbenzamide Benzamide, hydroxyl

Research Implications

  • The 3-nitrobenzyl group in the target compound may enhance electron-deficient interactions with biological targets, such as kinases or proteases, compared to chlorine or methyl substituents in analogs .
  • The methoxypropyl-propanamide chain likely improves solubility, making the compound more suitable for oral administration than lipophilic analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide?

  • The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazoline-2,4-dione core. Key steps include alkylation of the quinazoline nitrogen with a 3-nitrobenzyl group, followed by propanamide side-chain introduction via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C) are critical to avoid side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (6.8–8.5 ppm) and carbonyl carbons (165–175 ppm) as key signals.
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% typically required for biological assays).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How do functional groups influence the compound’s chemical reactivity?

  • The 3-nitrobenzyl group enhances electrophilicity, facilitating nucleophilic attacks in further derivatization. The methoxypropyl chain improves solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays. The quinazoline-2,4-dione core participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during nitrobenzyl alkylation.
  • Solvent Selection: Dichloromethane (DCM) minimizes hydrolysis of intermediates, while DMF accelerates coupling reactions.
  • Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance amide bond formation efficiency. DOE (Design of Experiments) methodologies can statistically model parameter interactions .

Q. What strategies resolve contradictions in reported biological activity data for similar quinazoline derivatives?

  • Comparative Assays: Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize results.
  • Purity Reassessment: Contradictions may arise from impurities; reanalyze batches via HPLC-MS.
  • Structural Confirmation: Verify regioisomerism (e.g., nitro group positioning) via X-ray crystallography .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular Docking: Predict binding affinities to targets like tyrosine kinases using AutoDock Vina. The nitro group’s electron-withdrawing effects stabilize π-π stacking with receptor aromatic residues.
  • QM/MM Simulations: Model transition states of enzyme inhibition (e.g., dihydrofolate reductase) to guide functional group modifications .

Q. What experimental controls are critical in evaluating the compound’s stability under physiological conditions?

  • pH Stability Tests: Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Serum Stability Assays: Use fetal bovine serum (FBS) to assess esterase-mediated hydrolysis of the methoxypropyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.